N-(2,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-(2,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
Research into similar compounds focuses on synthesizing novel heterocyclic compounds with potential biological activities. For instance, compounds derived from visnaginone and khellinone have been synthesized, showing anti-inflammatory and analgesic activities. These compounds act as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, with some showing significant inhibition and comparable activity to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Chemical Structure and Analysis
Another area of interest is the structural analysis and synthesis of dihydropyrimidines and their derivatives, which have been studied for their crystal structures (Begum & Vasundhara, 2009). These analyses provide insights into the compounds' molecular frameworks, laying the groundwork for further applications in drug design and development.
Catalysis and Synthetic Methodology
Research has also been conducted on using sodium hydrogen sulfate as a catalyst for the synthesis of N,4-diaryl-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction. This approach highlights a method for producing these compounds in moderate to high yields, emphasizing the role of nontoxic, inexpensive catalysts in facilitating efficient synthetic pathways (Gein et al., 2018).
Biological Activities and Potential Therapeutic Applications
Further studies involve the synthesis of tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, evaluated for antimicrobial activities. Some synthesized compounds exhibited significant inhibition against bacterial and fungal growth, comparable to standard drugs, suggesting potential for therapeutic applications (Akbari et al., 2008).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-11-5-6-12(2)15(9-11)23-20(26)18-13(3)22-21(28)24-19(18)14-7-8-16(25)17(10-14)27-4/h5-10,19,25H,1-4H3,(H,23,26)(H2,22,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMWBZFAKRZIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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